molecular formula C10H10N4O B1438714 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide CAS No. 1153157-48-2

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B1438714
CAS RN: 1153157-48-2
M. Wt: 202.21 g/mol
InChI Key: KIXKHKBYNRXGQN-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide, or simply pyrazolecarboxamide (PCA), is a heterocyclic compound with a pyrazole ring system containing an amide group in its structure. It is a colorless solid that is soluble in water and has a molecular weight of 166.2 g/mol. PCA has a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide: is utilized in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. These derivatives are of interest due to their potential pharmacological activities, including antileishmanial properties . The compound participates in Pt(IV)-catalyzed hydroamination reactions that lead to the formation of fused pyrrolo[1,2-a] quinoxalines, which are valuable in medicinal chemistry.

Antileishmanial Agents

The compound acts as a precursor in the development of antileishmanial agents. Leishmaniasis is a disease caused by protozoan parasites, and the search for new therapeutic agents is ongoing. The ability of 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide to act as an intermediate in synthesizing compounds with antileishmanial activity is significant for medical research .

Hydroamination Triggered Cyclization

In organic synthesis, the compound is involved in hydroamination triggered cyclization reactions. This process is crucial for constructing complex molecular architectures from simpler precursors. The cyclization reactions catalyzed by platinum(IV) compounds are particularly useful for creating diverse heterocyclic compounds .

Primary and Secondary Intermediates

As a versatile chemical building block, 1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide serves as both primary and secondary intermediates in various synthetic pathways. This flexibility allows for its use in a wide range of chemical syntheses, making it a valuable compound in research and industrial applications .

Anti-Intestinal Nematode Prodrugs

The compound has been explored for its potential use in the synthesis of prodrugs targeting intestinal nematodes. Prodrugs are inactive compounds that metabolize into active drugs within the body. The development of such prodrugs could lead to new treatments for parasitic infections .

Solubility Enhancement for Drug Compounds

1-(2-Aminophenyl)-1H-pyrazole-3-carboxamide: may be used to enhance the solubility of drug compounds. Poor solubility is a common issue that limits the bioavailability and efficacy of many drugs. By modifying drug molecules to include this compound, their solubility in biological fluids can be improved, which is a critical aspect of drug formulation .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with enzymes such as histone deacetylases (hdacs) and the breakpoint cluster abl (bcr-abl) kinase .

Mode of Action

It is suggested that similar compounds may inhibit the function of hdacs by blocking their interaction with myocyte enhancer factor-2 (mef2) on dna . This could potentially lead to enhanced expression of MEF2-targeted genes . Additionally, compounds with similar structures have been shown to demonstrate significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .

Biochemical Pathways

Compounds with similar structures have been associated with the regulation of tryptophan, vitamin b6, and purine metabolism pathways . These pathways could potentially be involved in the mechanism of action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide.

Pharmacokinetics

Compounds with similar structures, such as ci-994, have been shown to have a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours, a volume of distribution of 155 ± 18 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .

Result of Action

Similar compounds have been shown to have significant antitumor activity in vitro and in vivo against a broad spectrum of murine and human tumor models .

Action Environment

It is known that the synthesis of plant hormones, which can mediate stress tolerance in plants, is tightly regulated and often affected by other hormones and environmental factors . This could potentially apply to the action of 1-(2-aminophenyl)-1H-pyrazole-3-carboxamide as well.

properties

IUPAC Name

1-(2-aminophenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-6-5-8(13-14)10(12)15/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKHKBYNRXGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminophenyl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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